1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine is a compound that features an adamantane moiety attached to a 1,2,4-triazole ring. Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compounds it is part of. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which is often found in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine typically involves the regioselective adamantylation of 1,2,4-triazole derivatives. One common method includes the use of high-acid systems such as adamantan-1-ol in perchloric acid (HClO4) or sulfuric acid (H2SO4) to facilitate the adamantylation process . The reaction conditions are carefully controlled to ensure the regioselectivity of the adamantylation at the N-1 nitrogen atom of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidizing conditions.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while substitution reactions can yield various alkylated or acylated triazole derivatives.
Scientific Research Applications
1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure
Mechanism of Action
The mechanism of action of 1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The adamantane moiety provides conformational rigidity, which can enhance binding affinity to biological targets. The triazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1-(adamantan-1-yl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring, leading to different chemical properties and reactivity.
1-(adamantan-1-yl)-3-alkyl-1,2,3-triazolium salts: These compounds have an additional alkyl group, which can influence their solubility and biological activity.
Adamantan-1-yl acrylate: Contains an acrylate group instead of a triazole ring, used in different applications such as polymer synthesis.
Uniqueness
1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine is unique due to the combination of the adamantane moiety and the 1,2,4-triazole ring. This combination imparts unique physical and chemical properties, such as enhanced stability, rigidity, and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(1-adamantyl)-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-11-14-7-16(15-11)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUZHJQHCKDJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.